molecular formula C21H14 B1207296 6-Methylbenzo[a]pyrene CAS No. 2381-39-7

6-Methylbenzo[a]pyrene

Cat. No.: B1207296
CAS No.: 2381-39-7
M. Wt: 266.3 g/mol
InChI Key: YFYHJNJCAGHSFA-UHFFFAOYSA-N
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Description

6-Methylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14. It is a derivative of benzo[a]pyrene, which is known for its carcinogenic properties. This compound is of significant interest due to its potential health impacts and its role in environmental pollution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylbenzo[a]pyrene typically involves the methylation of benzo[a]pyrene. One common method is the Friedel-Crafts alkylation, where benzo[a]pyrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound is less common due to its carcinogenic nature. it can be produced in controlled laboratory settings for research purposes. The process involves stringent safety measures to handle the toxic intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methylbenzo[a]pyrene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into less complex hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions use aluminum chloride as a catalyst.

Major Products

    Oxidation: Produces quinones and other oxygenated compounds.

    Reduction: Yields simpler hydrocarbons.

    Substitution: Results in various substituted benzo[a]pyrene derivatives.

Scientific Research Applications

6-Methylbenzo[a]pyrene is primarily used in scientific research to study its carcinogenic and mutagenic properties. It serves as a model compound to understand the mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis. Research applications include:

    Chemistry: Studying its chemical reactivity and interaction with other compounds.

    Biology: Investigating its effects on cellular processes and DNA.

    Medicine: Exploring its role in cancer development and potential therapeutic interventions.

    Industry: Assessing its presence in environmental pollutants and developing methods for its detection and removal.

Mechanism of Action

The carcinogenic effects of 6-Methylbenzo[a]pyrene are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can covalently bind to DNA, causing mutations and initiating carcinogenesis. The primary molecular targets include guanine bases in DNA, leading to the formation of depurinating adducts .

Comparison with Similar Compounds

6-Methylbenzo[a]pyrene is similar to other polycyclic aromatic hydrocarbons such as benzo[a]pyrene, benzo[e]pyrene, and 3,11-dimethylbenzo[a]pyrene . its unique methyl group at the 6-position influences its chemical reactivity and biological activity. This methyl group can affect the compound’s ability to form DNA adducts and its overall carcinogenic potential.

List of Similar Compounds

  • Benzo[a]pyrene
  • Benzo[e]pyrene
  • 3,11-Dimethylbenzo[a]pyrene
  • 4-Methylbenzo[a]pyrene
  • 5-Azabenzo[a]pyrene

Properties

IUPAC Name

6-methylbenzo[a]pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14/c1-13-16-7-2-3-8-18(16)19-12-10-15-6-4-5-14-9-11-17(13)21(19)20(14)15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYHJNJCAGHSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C4C2=C(C=CC4=CC=C3)C5=CC=CC=C15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878544
Record name 6-METHYLBENZO(A)PYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381-39-7, 94537-20-9
Record name 6-Methylbenzo[a]pyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2381-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylbenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzopyrene, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094537209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYLBENZO(A)PYRENE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylbenzo[def]chrysene
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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